8,12-iso-iPF2α-VI-d11 chemical structure and properties
8,12-iso-iPF2α-VI-d11 chemical structure and properties
The following technical guide details the structural characteristics, physicochemical properties, and analytical applications of 8,12-iso-iPF2α-VI-d11 , a critical internal standard for oxidative stress lipidomics.
Structural Analysis, Synthesis, and Analytical Applications in Lipidomics
Executive Summary
8,12-iso-iPF2α-VI-d11 (also known as 12-iso-5,6E,14Z-PGF2α-d11) is a deuterated internal standard used for the precise quantification of 8,12-iso-iPF2α-VI , a specific regioisomer of the F2-isoprostane class.[1][2][3] Unlike the commonly measured 8-iso-PGF2α (Type III), the Type VI isomer is often the predominant product of arachidonic acid peroxidation in specific biological matrices, particularly in neurodegenerative conditions like Alzheimer's disease. This guide provides the structural basis, formation pathways, and validated LC-MS/MS protocols for its utilization in high-stakes drug development and biomarker research.
Part 1: Chemical Identity & Structural Properties
The molecule is a stable, isotopically labeled derivative of the Type VI isoprostane. Its defining feature is the incorporation of 11 deuterium atoms on the ω-side chain, shifting its molecular mass to facilitate mass spectrometric separation from endogenous analytes.
1.1 Physicochemical Data Table
| Property | Specification |
| Common Name | 8,12-iso-iPF2α-VI-d11 |
| Synonyms | 12-iso-5,6E,14Z-PGF2α-d11; 5-iso-PGF2α-VI-d11 |
| CAS Number | 1616977-85-5 |
| Molecular Formula | C₂₀H₂₃D₁₁O₅ |
| Molecular Weight | 365.6 g/mol (vs. 354.5 g/mol for unlabeled) |
| Purity | ≥99% deuterated forms (d1–d11); <1% d0 |
| Solubility | DMF: >50 mg/ml; DMSO: >50 mg/ml; Ethanol: >50 mg/ml |
| Formulation | Typically supplied as a solution in acetonitrile (e.g., 10 µg/ml) |
1.2 Structural Configuration
Stereochemistry: The "8,12-iso" designation indicates a cis orientation of the side chains at carbons 8 and 12, a hallmark of non-enzymatic free radical generation (enzymatic prostaglandins typically possess a trans configuration). Regiochemistry (Type VI): Unlike Type III isoprostanes (which mimic PGF2α with hydroxyls at C9, C11, C15), Type VI isomers possess hydroxyl groups at C5, C9, and C11 . This unique substitution pattern results from a specific 5-exo-cyclization mechanism at the C5 position of the arachidonic acid backbone. Deuterium Labeling: The 11 deuterium atoms are located on the terminal carbons of the ω-chain (positions 16, 16', 17, 17', 18, 18', 19, 19', 20, 20, 20), ensuring the label is retained during typical MS fragmentation of the carboxyl head group.
Part 2: Mechanism of Formation (Type VI Pathway)
Understanding the formation of Type VI isoprostanes is critical for interpreting their biological significance. Unlike COX-derived prostaglandins, these are formed via the Isoprostane Pathway initiated by free radical attack on esterified arachidonic acid.
2.1 Pathway Visualization
The following diagram illustrates the divergence between the Type III (8-iso-PGF2α) and Type VI pathways.
Figure 1: Divergent biosynthetic pathways of F2-isoprostanes. Type VI isomers arise from specific oxidation events distinct from the classical Type III (8-iso-PGF2α) pathway.
Part 3: Analytical Methodology (LC-MS/MS)
The quantification of 8,12-iso-iPF2α-VI requires rigorous extraction and separation due to the presence of numerous isobaric isomers (e.g., other F2-isoprostanes, prostaglandins).
3.1 Sample Preparation (Solid Phase Extraction)
Self-Validating Protocol: The use of the d11 internal standard corrects for recovery losses during extraction.
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Spiking: Add 1–5 ng of 8,12-iso-iPF2α-VI-d11 to the biological sample (plasma, urine, or tissue homogenate) before any processing.
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Hydrolysis (Optional): If measuring total isoprostanes, hydrolyze esterified lipids using 1M KOH (30 min, 40°C), then neutralize.
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SPE Cleanup: Use a C18 or mixed-mode anion exchange cartridge.
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Condition: Methanol followed by pH 3.0 water.
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Load: Acidified sample (pH 3.0).
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Wash: 10% Methanol / 90% Water (pH 3.0).
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Elute: Ethyl Acetate with 1% Methanol.
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Reconstitution: Evaporate eluate under nitrogen; reconstitute in Mobile Phase A.
3.2 LC-MS/MS Parameters
The following transitions are specific for the Type VI isomer and its d11 standard. Note that the product ion (m/z 115) is characteristic of the cleavage near the carboxyl head group, which does not contain the deuterium label (located on the ω-tail).
| Parameter | Analyte (Unlabeled) | Internal Standard (d11) |
| Precursor Ion (Q1) | m/z 353.2 [M-H]⁻ | m/z 364.3 [M-H]⁻ |
| Product Ion (Q3) | m/z 115.0 | m/z 115.0 |
| Collision Energy | -28 to -35 eV | -28 to -35 eV |
| Retention Time | ~4.5 min (System Dependent) | Co-elutes with Analyte |
| Polarity | Negative Electrospray Ionization (ESI-) | Negative ESI- |
Note on Separation: 8,12-iso-iPF2α-VI elutes distinctly from 8-iso-PGF2α on C18 columns. It is imperative to verify separation using authentic standards for both isomers to avoid cross-quantification.
Part 4: Biological Significance & Applications
4.1 Biomarker Superiority in Neurodegeneration
While 8-iso-PGF2α is the general standard for systemic oxidative stress, 8,12-iso-iPF2α-VI has demonstrated superior specificity for neurodegenerative pathologies.
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Alzheimer's Disease (AD): Studies indicate that Type VI isoprostanes are significantly elevated in the CSF and brain tissue of AD patients, often correlating better with brain atrophy and cognitive decline than Type III isomers [1, 2].
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Mechanism: The formation of Type VI isomers may be favored in the specific lipid environment of neuronal membranes (high DHA/AA ratios) or under specific oxidative conditions found in the AD brain.
4.2 Drug Development Utility
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Target Engagement: In clinical trials for antioxidants or neuroprotective agents, reduction of 8,12-iso-iPF2α-VI levels serves as a direct readout of lipid peroxidation inhibition in the central nervous system.
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Toxicology: Used to assess off-target oxidative liability of new chemical entities (NCEs) in hepatic and renal tissues.
Part 5: Handling and Stability
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Storage: Store the neat standard at -80°C .
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Solvent Stability: Supplied in acetonitrile. Avoid freeze-thaw cycles. If aliquoting, use amber glass vials to prevent UV-induced degradation.
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Working Solutions: Prepare fresh daily in starting mobile phase. The d11 label is stable and does not undergo exchange under neutral or mildly acidic conditions.
References
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Praticò, D., et al. (2000). "Increased 8,12-iso-iPF2alpha-VI in Alzheimer's disease: correlation of a noninvasive index of lipid peroxidation with disease severity."[4] Annals of Neurology.
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Montine, T.J., et al. (2003). "Enhanced brain levels of 8,12-iso-iPF2alpha-VI differentiate AD from frontotemporal dementia."[5] Neurology.
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Cayman Chemical. "8,12-iso-iPF2α-VI-d11 Product Information." Cayman Chemical Catalog.
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Brouwer, K., et al. (2010). "Simultaneous HPLC-MS-MS quantification of 8-iso-PGF(2alpha) and 8,12-iso-iPF(2alpha) in CSF and brain tissue samples." Journal of Chromatography B.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 8,12-iso-iPF2?-VI-d11 - Biochemicals - CAT N°: 10006878 [bertin-bioreagent.com]
- 3. 8,12---iso---iPF-2α---VI--d-11-, 10ΜG | Labscoop [labscoop.com]
- 4. Increased 8,12-iso-iPF2alpha-VI in Alzheimer's disease: correlation of a noninvasive index of lipid peroxidation with disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced brain levels of 8,12-iso-iPF2alpha-VI differentiate AD from frontotemporal dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
